Melting‑Point Elevation Correlated with Methylene‑Chain Length Across the ω‑Boc‑Amino Alcohol Homologous Series
The melting point of 12‑(t‑Boc‑amino)‑1‑dodecanol (75–77 °C) is substantially higher than that of the C10 analog (48–54 °C), the C8 analog (55–56 °C), and the C6 analog (37–41 °C), as documented in commercial product‑specification data [1]. This 21–38 °C elevation relative to the C10 compound and 34–40 °C elevation relative to the C6 compound translates to markedly different solid‑phase behaviour: at ambient laboratory temperatures the target remains a robust crystalline solid, whereas the C6 analog is near or above its melting range, increasing the risk of oiling‑out during solvent evaporation or column chromatography. A higher melting point is also a key quality‑control parameter enabling purity verification by differential scanning calorimetry and melting‑point depression analysis.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 75–77 °C (white solid) |
| Comparator Or Baseline | 10‑(t‑Boc‑amino)‑1‑decanol: 48–54 °C; 8‑(Boc‑amino)‑1‑octanol: 55–56 °C; 6‑(Boc‑amino)‑1‑hexanol: 37–41 °C |
| Quantified Difference | ΔTm = +21 to +38 °C vs C10; +19 to +22 °C vs C8; +34 to +40 °C vs C6 |
| Conditions | Commercial product specifications (open‑capillary or DSC; exact method not standardized across vendors) |
Why This Matters
A higher and sharper melting point improves solid‑phase handling, reduces hygroscopicity, and enables reliable purity assessment—critical factors when selecting a building block for multi‑step synthesis or procurement of a stock reagent intended for long‑term frozen storage.
- [1] HaoReagent. 10‑(T‑BOC‑AMINO)‑1‑DECANOL Product Page: Melting Point 48–54 °C. https://www.haoreagent.com View Source
